molecular formula C22H26O8 B14514425 Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate CAS No. 62902-16-3

Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate

Cat. No.: B14514425
CAS No.: 62902-16-3
M. Wt: 418.4 g/mol
InChI Key: SLVDYUZEZNLAGN-UHFFFAOYSA-N
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Description

Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate: is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of two pyran rings attached to a decanedioate backbone. Pyran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Properties

CAS No.

62902-16-3

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

bis(2-methyl-4-oxopyran-3-yl) decanedioate

InChI

InChI=1S/C22H26O8/c1-15-21(17(23)11-13-27-15)29-19(25)9-7-5-3-4-6-8-10-20(26)30-22-16(2)28-14-12-18(22)24/h11-14H,3-10H2,1-2H3

InChI Key

SLVDYUZEZNLAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)CCCCCCCCC(=O)OC2=C(OC=CC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with decanedioic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate
  • 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutanoate
  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid

Comparison: Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate is unique due to its decanedioate backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .

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